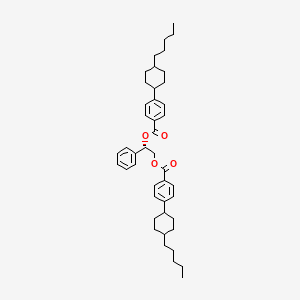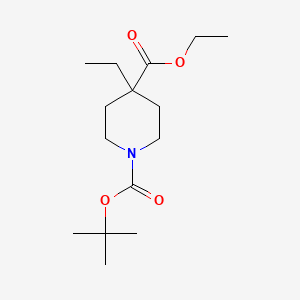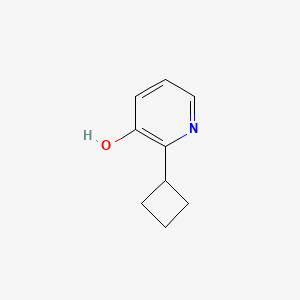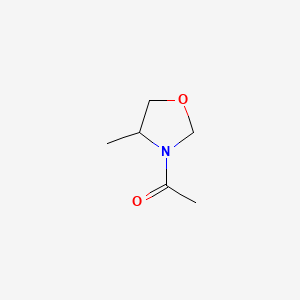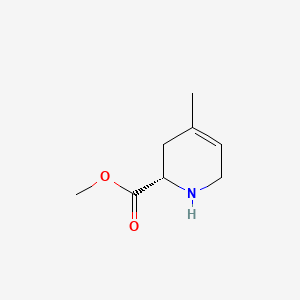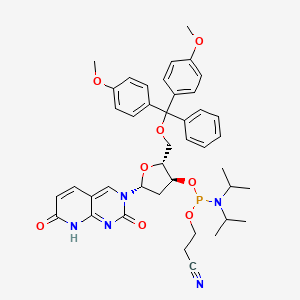
Df cep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Df cep, also known as D-Fructose-1,6-Bisphosphate, is a naturally occurring chemical compound found in the human body. It is a key intermediate in the glycolysis and gluconeogenesis metabolic pathways and plays an important role in the generation of energy from glucose. This compound is also involved in the regulation of cellular energy metabolism, and it has been suggested that it may be involved in insulin resistance.
Applications De Recherche Scientifique
Ethical Conduct in Research Involving Human Beings in Brazil : This study diagnoses ethical conduct in research involving human beings in Brazil, particularly examining the activities of the Human Research Ethics Committee of the Health Department - Federal District - CEP/SES/DF over a ten-year period. It highlights the committee's commitment to research ethics review and identifies areas for improvement, such as in monitoring research and dealing with adverse drug reactions (Novaes, Guilhem, & Lolas, 2009).
Few-Cycle Mid-Infrared Laser Pulses from Frequency Domain Optical Parametric Amplification : This paper discusses the generation of few-cycle pulses around 10 µm, with energy per pulse providing carrier-to-envelope phase (CEP) stability and control. The study is significant for applications in high-field coherent radiation in the mid-infrared region, a key area of interest in ultrafast science (Dalla-Barba et al., 2021).
CEP-Stable, Femtosecond Mid-Infrared Source Based on Intrapulse DFG : This research presents a method for producing carrier-envelope phase (CEP) stable laser pulses, important for controlling strong-field electron dynamics. The study discusses the efficiency of mid-infrared pulse generation via intrapulse difference-frequency generation (DFG) (Novák et al., 2017).
CEP-Stable Generation of Ultrashort UV Pulses at High Repetition Rate : This paper reports on the generation of close to single-cycle pulses with stable CEP at a high repetition rate, achieved via soliton-effect self-compression in a gas-filled hollow-core photonic crystal fiber. This has implications for applications in strong-field physics and attosecond science (Ermolov et al., 2019).
Mécanisme D'action
Target of Action
“Df cep” is a term that could refer to multiple compounds. In the context of this discussion, it seems to refer to C-TERMINALLY ENCODED PEPTIDE (CEP) hormones . The primary targets of CEP hormones are CEP RECEPTOR 1 (CEPR1) proteins . These receptors play a crucial role in various biological processes, including systemic nitrogen demand signalling, legume nodulation, and root system architecture .
Mode of Action
CEP hormones interact with CEPR1 proteins to trigger a signalling cascade . This interaction involves diverse downstream targets and interactions with other hormone pathways . The binding of CEP hormones to CEPR1 proteins initiates a series of biochemical reactions that result in changes in cellular function .
Biochemical Pathways
CEP hormones affect several biochemical pathways. They play roles in nitrogen allocation, root responses to carbon levels, the uptake of other soil nutrients such as phosphorus and sulfur, root responses to arbuscular mycorrhizal fungi, plant immunity, and reproductive development . These hormones broadly coordinate growth across the whole plant in response to diverse environmental cues .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug molecule are often the most difficult and challenging part of the whole drug discovery process . The ADME profile will also have a major impact on the likelihood of success of a drug . .
Result of Action
The molecular and cellular effects of CEP hormones’ action are diverse. They include changes in systemic nitrogen demand signalling, legume nodulation, and root system architecture . Furthermore, there is emerging evidence of CEP signalling playing roles in nitrogen allocation, root responses to carbon levels, the uptake of other soil nutrients such as phosphorus and sulfur, root responses to arbuscular mycorrhizal fungi, plant immunity, and reproductive development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CEP hormones. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These environmental changes could potentially impact the effectiveness of CEP hormones and their ability to carry out their functions.
Propriétés
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,7-dioxo-8H-pyrido[2,3-d]pyrimidin-3-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N5O8P/c1-28(2)47(29(3)4)56(53-24-10-23-43)55-36-25-39(46-26-30-13-22-38(48)44-40(30)45-41(46)49)54-37(36)27-52-42(31-11-8-7-9-12-31,32-14-18-34(50-5)19-15-32)33-16-20-35(51-6)21-17-33/h7-9,11-22,26,28-29,36-37,39H,10,24-25,27H2,1-6H3,(H,44,45,48,49)/t36-,37+,39+,56?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMGBIHVUNIYKC-SBOMZNRISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C=CC(=O)NC6=NC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N5O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanone,4-(6-azabicyclo[3.1.0]hex-6-yl)-(9CI)](/img/no-structure.png)


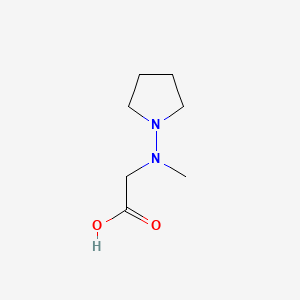
![2-[[2-chloro-4-[3-chloro-4-[[1-(2-methoxy-5-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2-methoxy-5-methylphenyl)-3-oxobutanamide](/img/structure/B575801.png)
